Molecular Sieving Pore Size and Resolution: Acrylamide vs. N,N-Dimethylacrylamide (DMA)
Polyacrylamide (PAAm) gels, formed from acrylamide and the crosslinker N,N'-methylenebisacrylamide (Bis), exhibit a tunable and well-characterized pore structure. In contrast, gels formed from N,N-dimethylacrylamide (DMA) demonstrate significantly different microstructural evolution during polymerization [1]. Ferguson plot analysis of PAAm gels with 4.6%T (total monomer) and 1.5%C (crosslinker) yields an effective pore radius of 142 nm, which decreases to 19 nm at a higher concentration of 10.5%T and 5-10%C, demonstrating precise control over sieving properties [2]. This level of control and the resultant sharp separation resolution are a key advantage over matrices like agarose. For instance, while a specialized agarose (SeaPrep 15/45) was engineered to have a molecular sieving effect similar to polyacrylamide, its effective fiber radius was 0.8 nm compared to 0.4 nm for a 2% crosslinked polyacrylamide gel, and its pore size was only 0.88 times that of the acrylamide gel [3].
| Evidence Dimension | Effective Pore Radius / Molecular Sieving |
|---|---|
| Target Compound Data | PAAm gel (2% crosslinked): 0.4 nm effective fiber radius [3]. PAAm gel (4.6%T, 1.5%C): 142 nm pore radius [2]. PAAm gel (10.5%T, 5-10%C): 19 nm pore radius [2]. |
| Comparator Or Baseline | SeaPrep 15/45 agarose: 0.8 nm effective fiber radius, pore size 0.88x that of PAAm [3]. PDMA gels: Show different gelation kinetics and are more homogeneous, but lack the same well-characterized pore size tunability for high-resolution separation [1]. |
| Quantified Difference | PAAm provides a tunable pore size range from 142 nm to 19 nm depending on formulation. Its effective fiber radius is half that of a modified agarose (0.4 nm vs 0.8 nm), indicating a denser, more size-selective matrix for small molecules. |
| Conditions | Ferguson plot analysis of DNA fragment migration in polyacrylamide gels of varying %T and %C [2]. Comparative electrophoresis in SDS-PAGE [3]. Light scattering and elasticity measurements during polymerization [1]. |
Why This Matters
The ability to precisely tune pore size from >100 nm to <20 nm is essential for resolving a wide range of biomolecules, from large protein complexes to small DNA fragments, which is a key differentiator for procurement in molecular biology and biochemistry labs.
- [1] Suppression of inhomogeneities in hydrogels formed by free-radical crosslinking copolymerization. Polymer, 2005, 46(25), 11407-11415. View Source
- [2] Holmes, D. L., & Stellwagen, N. C. Estimation of polyacrylamide gel pore size from Ferguson plots of linear DNA fragments. II. Comparison of gels with different crosslinker concentrations, added agarose and added linear polyacrylamide. Electrophoresis, 1991, 12(9), 612-619. View Source
- [3] Zsuzsanna Buzás, Andreas Chrambach. Un‐supercoiled agarose with a degree of molecular sieving similar to that of crosslinked polyacrylamide. Electrophoresis, 1982, 3(3), 130-134. View Source
